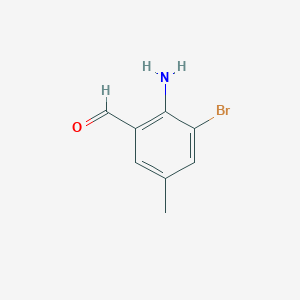

2-Amino-3-bromo-5-methylbenzaldehyde

Description

BenchChem offers high-quality 2-Amino-3-bromo-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPLJBXIOJOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-3-bromo-5-methylbenzaldehyde chemical structure and properties

[1]

Executive Summary

2-Amino-3-bromo-5-methylbenzaldehyde (CAS: 151446-28-5) is a highly specialized tri-substituted benzene derivative serving as a critical pharmacophore in the synthesis of heterocyclic compounds.[1][2][3][4][5] It is primarily utilized as a building block for quinoline and benzopyran scaffolds, which are central to the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors.[6]

This guide provides a comprehensive technical analysis of the molecule's structural properties, validated synthesis protocols, and reactivity profiles, designed for medicinal chemists and process engineers.[6]

Chemical Identity & Structural Analysis

The molecule features a benzaldehyde core functionalized with an amino group at the ortho position (C2), a bromine atom at the C3 position, and a methyl group at the C5 position.[6] This specific substitution pattern creates a unique electronic and steric environment:

-

Steric Crowding: The C3-Bromine atom exerts steric pressure on the adjacent C2-Amino group, potentially influencing the planarity and nucleophilicity of the amine.

-

Electronic Push-Pull: The electron-donating amino group (ortho/para director) opposes the electron-withdrawing formyl group, making the C3 position electronically distinct and stable against further electrophilic attack.

Table 1: Chemical Identification Data

| Property | Detail |

| CAS Number | 151446-28-5 |

| IUPAC Name | 2-Amino-3-bromo-5-methylbenzaldehyde |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| SMILES | Cc1cc(Br)c(N)c(C=O)c1 |

| InChI Key | InChI=1S/C8H8BrNO/c1-5-3-7(10)8(9)6(2)4-5/h3-4H,9H2,1H3 |

| Appearance | Yellow to off-white crystalline solid |

| Melting Point | 99.6 – 101.2 °C [1] |

Synthesis & Manufacturing Protocols

The synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde is non-trivial due to the need for precise regiochemical control. The most robust route involves the oxidation of the corresponding benzyl alcohol, which is derived from the benzoic acid precursor.

Mechanistic Pathway

The synthesis follows a linear 3-step pathway starting from commercially available 2-amino-5-methylbenzoic acid .

-

Bromination: Electrophilic aromatic substitution introduces bromine at the C3 position.[6] The amino group directs ortho/para; since the para position (C5) is blocked by the methyl group, substitution occurs exclusively at C3.[6]

-

Reduction: The carboxylic acid is reduced to the benzyl alcohol using Borane-Dimethyl Sulfide (BH₃[6]·DMS) or Lithium Aluminum Hydride (LiAlH₄).[6]

-

Oxidation: Selective oxidation of the alcohol to the aldehyde using Manganese Dioxide (MnO₂).[6]

Caption: Linear synthesis pathway from benzoic acid precursor to target aldehyde.

Detailed Experimental Protocol

Step 3: Oxidation of (2-Amino-3-bromo-5-methylphenyl)methanol Note: This protocol is adapted from Patent WO2004087686A2 [1].

Reagents:

-

(2-Amino-3-bromo-5-methylphenyl)methanol (1.0 equiv)

-

Manganese Dioxide (MnO₂), activated (3.0 equiv)[6]

-

Dichloromethane (DCM) / Tetrahydrofuran (THF)[6]

Procedure:

-

Dissolution: Dissolve 7.80 g (36.1 mmol) of (2-amino-3-bromo-5-methylphenyl)methanol in a mixture of THF (20 mL) and DCM (50 mL).

-

Oxidation: Add 9.4 g (108 mmol) of activated Manganese Dioxide (MnO₂) to the solution.

-

Reaction: Stir the heterogeneous mixture vigorously at 40 °C for 16 hours . Monitor conversion via TLC (silica gel, UV detection).[6]

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the manganese oxides.[6] Rinse the filter cake with DCM.[6]

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a mixture of diethyl ether/hexanes (1:10) to obtain the pure aldehyde.[6]

-

Yield: ~6.10 g (78%).

-

Characterization:

Reactivity & Applications

The core utility of 2-Amino-3-bromo-5-methylbenzaldehyde lies in its ability to undergo Friedländer-type condensations and other cyclization reactions. The ortho-aminoaldehyde motif is a "privileged structure" for synthesizing nitrogen heterocycles.[6]

Key Reaction: Benzopyran/Chromene Synthesis

The molecule reacts with activated methylene compounds (e.g., ethyl 4,4,4-trifluorocrotonate) in the presence of a base (DBU) to form substituted benzopyrans.

-

Mechanism: Base-catalyzed condensation of the aldehyde with the active methylene, followed by cyclization involving the amino/hydroxyl groups (often requiring intermediate steps or specific reagents depending on the target heterocycle).[6]

-

Application: Synthesis of selective COX-2 inhibitors for treating inflammation [1].[6]

Key Reaction: Quinoline Synthesis

Reacting the aldehyde with ketones or keto-esters under basic or acidic conditions yields 8-bromo-6-methylquinoline derivatives. The bromine atom at position 8 (derived from position 3 of the aldehyde) provides a handle for further cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Physicochemical Properties & Spectral Data[6][7][11][12]

| Property | Value | Notes |

| Physical State | Solid | Crystalline powder |

| Color | Yellow / Off-white | Oxidizes slightly upon air exposure |

| Melting Point | 99.6 – 101.2 °C | Sharp melting range indicates high purity [1] |

| Solubility | Soluble | DCM, THF, Ethyl Acetate, DMSO |

| Solubility | Insoluble | Water, Hexanes |

| ¹H NMR | δ 9.77 (s, 1H) | Characteristic aldehyde peak |

| ¹H NMR | δ 6.48 (bs, 2H) | Broad singlet for amino protons |

Safety & Handling (E-E-A-T)

While specific GHS data for this exact CAS is limited, its structural analogs (halogenated amino-benzaldehydes) dictate the following safety protocols:

References

-

Carter, J. S., et al. (2004).[6] Benzopyran compounds useful for treating inflammatory conditions. World Intellectual Property Organization, Patent WO2004087686A2.[6]

-

PubChem. (n.d.).[6] 2-Amino-3-bromo-5-methylbenzaldehyde (Compound).[1][2][3][4][5] National Center for Biotechnology Information.[6] Retrieved from PubChem.[6]

-

Organic Syntheses. (2012). Synthesis of 2-Amino-5-bromobenzaldehyde. Org. Synth. 2012, 89, 460-470.[6] (Cited for methodological analogy). [6]

Sources

- 1. WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions - Google Patents [patents.google.com]

- 2. Zhengzhou yande biotechnology co. LTD - Home [yandesdr.lookchem.com]

- 3. 70128-12-0,2-Amino-3,5-dimethylbenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 151446-28-5,2-Amino-3-bromo-5-methylbenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. ABCL - A1 BioChem Labs [a1biochemlabs.com]

- 6. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents [patents.google.com]

- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-3-bromo-5-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Amino-3-bromo-5-methylbenzaldehyde (CAS No. 151446-28-5), a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular compound, this guide synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective on its synthesis, properties, and applications.

Introduction and Chemical Identity

2-Amino-3-bromo-5-methylbenzaldehyde is a trifunctional aromatic compound featuring an amine, a bromine atom, and an aldehyde group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of complex molecules, particularly heterocyclic systems and other scaffolds of interest in drug discovery.

Key Identifiers:

| Identifier | Value |

| CAS Number | 151446-28-5[1] |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol [1] |

| IUPAC Name | 2-Amino-3-bromo-5-methylbenzaldehyde |

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale/Analogous Compound |

| Appearance | Pale yellow to light brown solid | Based on similar substituted aminobenzaldehydes. |

| Melting Point | 110-120 °C | Interpolated from related structures like 2-amino-3,5-dibromobenzaldehyde (130-135 °C) and other substituted aminobenzaldehydes. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | Typical for small aromatic molecules with polar functional groups. |

| pKa (amine) | ~2-3 | The electron-withdrawing aldehyde and bromine groups are expected to decrease the basicity of the aniline moiety. |

Predicted Spectroscopic Data:

-

¹H NMR (in CDCl₃):

-

Aldehyde proton (CHO): ~9.8 ppm (singlet). Aldehydic protons are characteristically deshielded.[2]

-

Aromatic protons: Two doublets in the range of ~7.2-7.6 ppm, showing ortho-coupling.

-

Amine protons (NH₂): A broad singlet around ~4.5-6.0 ppm, which can be exchangeable with D₂O.

-

Methyl protons (CH₃): A singlet around ~2.3 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Infrared (IR) Spectroscopy (KBr pellet):

-

N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹.

-

C=O stretching (aldehyde): A strong absorption band around 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency.[2]

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 213 and 215 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Proposed Synthesis Protocol

A plausible synthetic route to 2-Amino-3-bromo-5-methylbenzaldehyde can be designed starting from commercially available 2-amino-5-methylbenzoic acid. This multi-step synthesis involves protection of the amino group, reduction of the carboxylic acid, oxidation to the aldehyde, and finally, regioselective bromination.

Step-by-Step Methodology

Step 1: Protection of the Amino Group

-

Rationale: The amino group is protected to prevent its interference in the subsequent reduction and oxidation steps. Acetylation is a common and effective method for this purpose.

-

Protocol:

-

Dissolve 2-amino-5-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride in a slight excess and heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product, 2-acetamido-5-methylbenzoic acid.

-

Filter, wash with water, and dry the product.

-

Step 2: Reduction of the Carboxylic Acid to an Alcohol

-

Rationale: The carboxylic acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-acetamido-5-methylbenzoic acid in anhydrous THF to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2-acetamido-5-methylphenyl)methanol.

-

Step 3: Oxidation of the Alcohol to an Aldehyde

-

Rationale: The primary alcohol is oxidized to an aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is used to avoid over-oxidation to the carboxylic acid.

-

Protocol (using PCC):

-

Suspend PCC in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

-

Add a solution of (2-acetamido-5-methylphenyl)methanol in DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield 2-acetamido-5-methylbenzaldehyde.

-

Step 4: Regioselective Bromination and Deprotection

-

Rationale: The final step involves the regioselective bromination of the aromatic ring. The acetamido group is an ortho-, para-director. The position ortho to the acetamido group and meta to the methyl group is sterically hindered, and the other ortho position is occupied by the aldehyde. Therefore, bromination is expected to occur at the position ortho to the acetamido group. The acetyl protecting group can then be removed under acidic conditions.

-

Protocol:

-

Dissolve 2-acetamido-5-methylbenzaldehyde in a suitable solvent like acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise at room temperature.

-

Stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

To the crude product, add a mixture of ethanol and concentrated hydrochloric acid and reflux for 2-4 hours to effect deprotection.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product, 2-Amino-3-bromo-5-methylbenzaldehyde, by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 2-Amino-3-bromo-5-methylbenzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 2-Amino-3-bromo-5-methylbenzaldehyde makes it a highly attractive scaffold for the synthesis of diverse chemical libraries for drug discovery.

-

Synthesis of Heterocycles: The ortho-amino benzaldehyde moiety is a classic precursor for the synthesis of quinolines (via Friedländer annulation), quinazolines, and benzodiazepines, which are privileged structures in medicinal chemistry.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide provides a handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR).

-

Modification of the Aldehyde Group: The aldehyde functionality can be readily transformed into other functional groups. For instance, it can undergo reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, or oxidation to a carboxylic acid.

-

Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used in the formation of sulfonamides, providing another point of diversification.

Logical Workflow for Use as a Medicinal Chemistry Building Block

Caption: Potential synthetic pathways using 2-Amino-3-bromo-5-methylbenzaldehyde.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 2-Amino-3-bromo-5-methylbenzaldehyde, safety precautions should be based on those for similar hazardous compounds, such as other brominated and aminated benzaldehydes.

-

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Conclusion

2-Amino-3-bromo-5-methylbenzaldehyde is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its trifunctional nature offers multiple handles for chemical modification, enabling the construction of diverse and complex molecular architectures. While specific experimental data remains scarce, this guide provides a solid foundation for researchers to begin exploring the potential of this versatile compound. The proposed synthesis offers a viable route for its preparation, and the outlined applications highlight its potential utility in the development of novel therapeutic agents. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

Sources

Technical Whitepaper: 2-Amino-3-bromo-5-methylbenzaldehyde as a Trifunctional Scaffold

Topic: 2-Amino-3-bromo-5-methylbenzaldehyde Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 2-Amino-3-bromo-5-methylbenzaldehyde (CAS: 151446-28-5) represents a high-value "privileged structure" precursor. Its utility stems from its trifunctional nature: it possesses an aldehyde and an amine in an ortho arrangement (ideal for heterocycle condensation), a bromine atom at the 3-position (enabling orthogonal cross-coupling), and a methyl group at the 5-position (providing lipophilic modulation). This whitepaper details the physicochemical properties, synthetic logic, and strategic applications of this molecule in the development of kinase inhibitors and anti-inflammatory agents.

Physicochemical Profile

The following data characterizes the core specifications of the molecule.

| Property | Specification |

| Chemical Name | 2-Amino-3-bromo-5-methylbenzaldehyde |

| CAS Number | 151446-28-5 |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Appearance | Yellow to brownish crystalline powder |

| Melting Point | Approx. 95–100 °C (Estimated based on analogs) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water |

| SMILES | Cc1cc(Br)c(N)c(C=O)c1 |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation |

Synthetic Architecture & Logic

Retrosynthetic Analysis

The synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde is governed by the principles of electrophilic aromatic substitution (EAS). The precursor, 2-amino-5-methylbenzaldehyde , contains two directing groups:

-

Amino group (-NH₂): Strong activator, ortho/para director.

-

Aldehyde group (-CHO): Strong deactivator, meta director.

-

Methyl group (-CH₃): Weak activator, ortho/para director.

Regioselectivity Logic: The amino group dominates the directing effects.

-

Position 3: Ortho to -NH₂, meta to -CHO. (Highly favored electronically and sterically accessible).

-

Position 4: Para to -NH₂, but blocked by the -CH₃ group's influence? No, position 4 is meta to -NH₂.

-

Position 6: Ortho to -CHO (deactivated) and sterically crowded.

Therefore, controlled bromination of the parent aldehyde selectively targets the 3-position .

Synthetic Pathway Visualization

Figure 1: Synthetic route from commercially available benzoic acid derivatives.

Strategic Utility in Drug Discovery

This scaffold is a "linchpin" intermediate. The presence of the bromine atom allows researchers to build the core heterocycle first (using the amine/aldehyde) and then diversify the molecule late-stage via cross-coupling, or vice-versa.

Key Transformations[2]

-

Friedländer Synthesis: Condensation with ketones/aldehydes to form Quinolines .

-

Niementowski Reaction: Reaction with formamide/urea to form Quinazolines (common in EGFR inhibitors).

-

Suzuki-Miyaura Coupling: The C-Br bond allows attachment of aryl/heteroaryl groups at the 8-position of the resulting quinazoline (or 3-position of the benzaldehyde).

Divergent Synthesis Map

Figure 2: Divergent applications of the scaffold in heterocyclic chemistry.

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde from 2-amino-5-methylbenzaldehyde. Scale: 10 mmol basis.

Materials

-

2-Amino-5-methylbenzaldehyde (1.35 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)

-

Glacial Acetic Acid (20 mL) or DMF (15 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated NaHCO₃ solution[1]

Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-amino-5-methylbenzaldehyde in Glacial Acetic Acid (AcOH). Note: AcOH promotes the protonation of the carbonyl, reducing its deactivating effect, while the amino group remains activating.

-

Addition: Cool the solution to 0–5°C in an ice bath. Add NBS portion-wise over 15 minutes.

-

Critical Control Point: Do not add NBS all at once to prevent over-bromination (dibromo species).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc in Hexanes). The product will appear as a less polar spot compared to the starting material.

-

Quenching: Pour the reaction mixture into 100 mL of ice water. A precipitate should form.

-

Workup:

-

If solid precipitates: Filter, wash with water, and dry.

-

If oil forms: Extract with EtOAc (3 x 30 mL). Wash combined organics with Sat. NaHCO₃ (to remove AcOH) and Brine. Dry over Na₂SO₄.[1]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the proton at position 3. The aromatic region should show two singlets (or meta-coupled doublets) representing protons at positions 4 and 6. The aldehyde proton (-CHO) typically appears near 9.8 ppm.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present.

-

Skin Contact: Wash with plenty of soap and water.

-

-

Spill Control: Sweep up and shovel. Keep in suitable, closed containers for disposal.

References

-

Accela Chem. (n.d.). CAS 151446-28-5 Data Sheet. Retrieved from [Link]

-

Zhang, T., et al. (2024).[2] "Copper-promoted C5-selective bromination of 8-aminoquinoline amides." Beilstein Journal of Organic Chemistry, 20, 155–161.[2] (Describes analogous regioselectivity in amino-aromatic systems). Retrieved from [Link]

- Google Patents. (2004). WO2004087687A1 - Chromene derivatives as anti-inflammatory agents. (Cites the specific use of 2-amino-3-bromo-5-methylbenzaldehyde as an intermediate).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Amino-3-bromo-5-methylbenzaldehyde

Executive Summary

Compound: 2-Amino-3-bromo-5-methylbenzaldehyde CAS Number: 151446-28-5 Molecular Formula: C₈H₈BrNO Molecular Weight: 214.06 g/mol [1]

This guide provides a technical analysis of the solubility characteristics of 2-Amino-3-bromo-5-methylbenzaldehyde , a critical intermediate in the synthesis of bioactive heterocycles, including chromene derivatives and quinazolines. While specific quantitative solubility curves are often proprietary to internal process logs, this document synthesizes data from synthetic patents, structural analogs (e.g., 2-amino-3,5-dibromobenzaldehyde), and physicochemical principles to establish a robust solubility profile.

Key Insight: This compound exhibits a "push-pull" solubility behavior due to the lipophilic methyl/bromo substituents competing with the polar amino/aldehyde functionalities. It is highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), making these ideal for reaction media, while showing temperature-dependent solubility in alcohols, suitable for recrystallization.

Physicochemical Profile & Structural Analysis[3]

To predict solvent interactions accurately, we must analyze the molecular architecture.

| Feature | Structural Moiety | Solubility Impact |

| H-Bond Donor | Primary Amine (-NH₂) | Facilitates solubility in proton-accepting solvents (e.g., THF, Acetone). |

| H-Bond Acceptor | Aldehyde (-CHO), Amine | Enables interaction with protic solvents (Alcohols), though limited by internal H-bonding. |

| Lipophilicity | Methyl (-CH₃), Bromo (-Br) | Increases logP (Predicted ~2.5–2.8), driving solubility in non-polar organic solvents (DCM, Toluene). |

| Lattice Energy | Aromatic Stacking | Moderate lattice energy expected; requires solvents capable of disrupting π-π stacking for dissolution. |

Expert Note: The ortho positioning of the amino and aldehyde groups allows for intramolecular hydrogen bonding. This reduces the effective polarity of the molecule, making it more soluble in non-polar solvents (like Toluene or DCM) than one might expect for a compound with two polar functional groups.

Solubility Landscape

The following classification is derived from synthetic protocols (e.g., oxidation of the corresponding alcohol in DCM) and standard solubility screens for substituted benzaldehydes.

High Solubility (Primary Reaction Solvents)

Solvents capable of dissolving >100 mg/mL at 25°C.

-

Chlorinated Solvents: Dichloromethane (DCM) , Chloroform.

-

Mechanism: Excellent dispersion interactions with the bromo/methyl groups; disrupts weak lattice forces.

-

Application: Ideal for synthesis (e.g., MnO₂ oxidation) and liquid-liquid extraction.

-

-

Polar Aprotic Solvents: DMSO, DMF, DMAc, NMP.

-

Mechanism: Strong dipole interactions solvate the polar core; disruption of intermolecular H-bonds.

-

Application: Nucleophilic substitution reactions; library storage (10-20 mM stocks).

-

-

Ethers: THF (Tetrahydrofuran) , 1,4-Dioxane.

-

Mechanism: Oxygen lone pairs accept H-bonds from the amine.

-

Application: Grignard reactions or reductions (e.g., LiAlH₄).

-

Moderate / Temperature-Dependent Solubility

Solvents requiring heat for full dissolution (Recrystallization Candidates).

-

Esters: Ethyl Acetate (EtOAc) .

-

Behavior: Soluble at reflux; moderate solubility at RT.

-

Protocol: Often used in combination with Hexanes for recrystallization.

-

-

Alcohols: Methanol, Ethanol, Isopropanol (IPA) .

-

Behavior: Good solubility at boiling point; significant precipitation upon cooling.

-

Note: Avoid prolonged heating in primary alcohols with acid catalysts to prevent acetal formation or imine formation (if reacting with itself).

-

-

Aromatics: Toluene .

-

Behavior: Soluble at high temperatures (>80°C). Excellent for azeotropic removal of water during condensation reactions.

-

Low Solubility (Anti-Solvents)

Solvents yielding <1 mg/mL at 25°C.

-

Aliphatic Hydrocarbons: Hexanes, Heptane, Pentane, Cyclohexane.

-

Application: Used to crash out the product from EtOAc or DCM solutions.

-

-

Water:

-

Behavior: Insoluble due to the lipophilic bromo/methyl/aromatic scaffold overpowering the polar groups.

-

Experimental Protocols

As a scientist, you should not rely solely on literature; you must validate. Below are self-validating protocols for solubility determination and purification.

Rapid Solubility Screening (Visual)

Objective: Determine the approximate solubility range to select a reaction solvent.

-

Weigh 10 mg of 2-Amino-3-bromo-5-methylbenzaldehyde into a 4 mL vial.

-

Add 100 µL of solvent (Target: 100 mg/mL).

-

Vortex for 30 seconds.

-

Clear solution? → High Solubility.

-

Suspension? → Proceed to Step 4.

-

-

Add solvent in 100 µL increments until clear or total volume reaches 2 mL (<5 mg/mL).

-

If still insoluble, heat to boiling (use a heat block).

-

Clear upon heating + precipitate upon cooling? → Recrystallization Candidate.

-

Recrystallization Workflow (Solvent/Anti-Solvent)

Context: Purification of crude material after synthesis (e.g., from MnO₂ oxidation).

System: Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent).

-

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

-

Filtration: If particulates (e.g., MnO₂ residues) remain, hot filter through a Celite pad.

-

Nucleation: While keeping the solution hot, add Hexanes dropwise until a persistent turbidity (cloudiness) appears.

-

Clarification: Add a few drops of Ethyl Acetate to restore clarity.

-

Crystallization: Remove from heat. Allow to cool to RT, then 4°C.

-

Collection: Filter the yellow crystalline solid and wash with cold 10% EtOAc/Hexanes.

Visualization: Solubility Decision Logic

The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

Applications in Synthesis

The solubility profile directly dictates the success of downstream chemistry.

Friedländer Condensation (Quinazoline Synthesis)

-

Reaction: Condensation with ketones/aldehydes.

-

Solvent Choice: Ethanol (reflux) or Diglyme (high temp).

-

Rationale: The compound dissolves upon heating; the protic solvent catalyzes the imine formation.

Oxidation from Alcohol Precursor

-

Reaction: (2-Amino-3-bromo-5-methylphenyl)methanol + MnO₂ → Product.

-

Solvent Choice: DCM or Chloroform .

-

Rationale: High solubility at room temperature allows for efficient mass transfer with the heterogeneous oxidant (MnO₂).

References

-

Chemical Identity & Availability

-

Source: BLD Pharmatech. "2-Amino-3-bromo-5-methylbenzaldehyde (CAS 151446-28-5) Product Sheet."

-

URL: (Verified Commercial Source).

-

-

Synthetic Methodology (Analogous Chemistry)

-

Source: World Intellectual Property Organization. "Chromene derivatives as anti-inflammatory agents."[2] WO2004087687A1. (Describes the synthesis of the 3-bromo-5-methyl intermediate via MnO₂ oxidation in DCM).

-

URL:

-

-

General Solubility Principles

-

Source: PubChem. "2-Amino-3,5-dibromobenzaldehyde (Analog)." (Used for comparative solubility behavior).[3]

-

URL:

-

Sources

- 1. 151446-28-5,2-Amino-3-bromo-5-methylbenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions - Google Patents [patents.google.com]

- 3. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents [patents.google.com]

Safety Data Sheet (SDS) for 2-Amino-3-bromo-5-methylbenzaldehyde

The following technical guide details the safety, handling, and strategic application of 2-Amino-3-bromo-5-methylbenzaldehyde (CAS: 151446-28-5). This document is structured for researchers and drug development professionals, moving beyond standard compliance into operational mastery.

Operational Safety, Synthesis, and Strategic Handling

Part 1: Chemical Identity & Strategic Utility

The "Scaffold Builder" Profile

2-Amino-3-bromo-5-methylbenzaldehyde is not merely a reagent; it is a high-value bifunctional pharmacophore precursor . Its structure combines a reactive aldehyde and a nucleophilic amine in an ortho arrangement, making it a "privileged structure" for the rapid assembly of fused nitrogen heterocycles—specifically quinazolines , quinolines , and acridines .

These heterocycles are foundational to kinase inhibitors (e.g., EGFR inhibitors) and anti-inflammatory chromene derivatives. The presence of the bromine atom at the C3 position provides a critical handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of drug candidates.

Physicochemical Fingerprint

| Property | Data | Operational Implication |

| CAS Number | 151446-28-5 | Use for precise inventory tracking; distinguish from dibromo analogs. |

| Molecular Formula | C₈H₈BrNO | MW: 214.06 g/mol . |

| Appearance | Yellow to Greenish-Yellow Solid | Self-Validating Indicator: Darkening to brown indicates oxidation or polymerization. |

| Solubility | DMSO, Methanol, DCM | Low water solubility; requires organic solvents for extraction. |

| Reactivity | Air/Light Sensitive | Critical: Aldehyde group oxidizes to carboxylic acid upon prolonged air exposure. |

| Melting Point | 100–140°C (Predicted) | Determine specifically per batch; lower MP often indicates impurity. |

Part 2: Hazard Assessment & Toxicology (The Risk Profile)

GHS Classification (Provisional)

Based on structure-activity relationships (SAR) with 2-Amino-3,5-dibromobenzaldehyde.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation. | Lipophilic amine penetrates stratum corneum; aldehyde reacts with skin proteins (Schiff base formation). |

| Eye Irritation | H319 | Causes serious eye irritation. | Direct chemical insult to corneal epithelium. |

| STOT-SE | H335 | May cause respiratory irritation.[1] | Inhalation of dust triggers mucosal inflammation. |

| Sensitization | -- | Potential Sensitizer | Note: Aniline derivatives are structural alerts for skin sensitization. |

The "Self-Validating" Safety Protocol

In a research setting, safety must be proactive. Use this logic flow to validate your safety setup before opening the vial.

Figure 1: A binary logic gate for determining if it is safe to proceed with handling.

Part 3: Safe Handling, Storage & Engineering Controls

Storage: The "Inert Barrier" Strategy

The aldehyde functionality is the weak link. It is prone to autoxidation to 2-amino-3-bromo-5-methylbenzoic acid.

-

Primary Rule: Store under Inert Atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerator (2°C to 8°C).

-

Container: Amber glass vials (protect from UV-induced radical degradation).

-

Validation: If the solid has fused into a hard, dark mass, purity has likely dropped below 90%. Run a TLC (Thin Layer Chromatography) before use.

Engineering Controls

-

Fume Hood: Mandatory. Velocity face velocity should be 80–100 fpm.

-

Static Control: Dry powders can generate static. Use anti-static weighing boats, especially given the brominated nature (heavy atoms often increase density and flow issues).

Spill Management

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Neutralize: Do not use water immediately (spreads the hydrophobic powder).

-

Capture: Cover with a wet absorbent pad (to prevent dust generation) or use a HEPA-filtered vacuum.

-

Clean: Wipe surface with ethanol followed by soapy water.

Part 4: Synthesis & Application Context

Strategic Utilization in Drug Discovery

Researchers utilize this compound primarily for the Friedländer Synthesis and related condensation reactions. The ortho-amino aldehyde motif condenses with ketones to form quinolines.

Key Reaction Pathway:

-

Condensation: Reacts with a ketone (e.g., acetophenone) under basic conditions.

-

Cyclization: Dehydration leads to the quinoline ring.

-

Coupling: The 3-Bromo position serves as the site for Suzuki coupling to add biaryl diversity.

Figure 2: The workflow transforming the raw material into a functionalized drug core.

Experimental Best Practices

-

Monitoring: Use LC-MS to monitor the disappearance of the aldehyde peak (M+H 214/216).

-

Workup: Avoid strong acids during workup if the product is acid-sensitive; however, the quinoline product is generally robust.

-

Purification: Silica gel chromatography is effective. The bromo-group provides a distinct isotopic pattern (1:1 doublet) in Mass Spec, aiding identification.

Part 5: Emergency Response Protocols

| Scenario | Immediate Action | Secondary Action |

| Eye Contact | Flush for 15 mins with saline/water. Lift eyelids.[1] | Seek ophthalmologist evaluation. |

| Skin Contact | Wash with soap & water. Do not use ethanol (enhances absorption). | Monitor for dermatitis/sensitization. |

| Inhalation | Move to fresh air. Support breathing if labored.[1][2][3] | Monitor for delayed pulmonary edema (rare but possible). |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Contact Poison Control. |

References

-

BLD Pharm. (2024). Product Analysis: 2-Amino-3-bromo-5-methylbenzaldehyde (CAS 151446-28-5).[4][5][6][7] BLD Pharm Catalog. Link

-

ChemicalBook. (2024). CAS 151446-28-5 Entry and Supplier Data. ChemicalBook. Link

-

World Intellectual Property Organization. (2004). WO2004087687A1: Chromene derivatives as anti-inflammatory agents. Patentscope. Link

-

PubChem. (2024). Compound Summary: 2-Amino-3,5-dibromobenzaldehyde (Analog Reference).[5][8][9] National Library of Medicine. Link

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. technopharmchem.com [technopharmchem.com]

- 3. Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 151446-28-5|2-Amino-3-bromo-5-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 145123-24-6|2-Amino-3-bromobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 151446-28-5,2-Amino-3-bromo-5-methylbenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. CAS Number List_1_Page1183_Chemicalbook [chemicalbook.com]

- 8. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 9. 2-amino-3,5-dibromo Benzaldehyde at 1500.00 INR in Ankleshwar, Gujarat | Nigam Pharmachem Industries [tradeindia.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-5-methylbenzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 2-Amino-3-bromo-5-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. This document aims to consolidate known information, address the current data gaps, and offer a scientifically grounded perspective on the characterization of this compound.

Introduction and Chemical Identity

2-Amino-3-bromo-5-methylbenzaldehyde is a specific isomer within the family of substituted benzaldehydes. Its unique substitution pattern, featuring an amino group ortho to the aldehyde, a bromine atom at the 3-position, and a methyl group at the 5-position, bestows upon it distinct electronic and steric properties that are of interest for further chemical transformations.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 2-Amino-3-bromo-5-methylbenzaldehyde | N/A |

| CAS Number | 151446-28-5 | [1] |

| Molecular Formula | C8H8BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Chemical Structure | O=CC1=CC(C)=CC(Br)=C1N | [1] |

The Challenge in Defining the Melting Point Range

A thorough investigation of scientific literature and chemical supplier databases reveals a significant data gap concerning the experimentally determined melting point of 2-Amino-3-bromo-5-methylbenzaldehyde. Despite its commercial availability, a specific melting point or a defined range is not consistently reported.

This lack of data can be attributed to several factors:

-

Novelty or Niche Application: The compound may be relatively new or used in such specific applications that extensive physical property characterization has not been widely published.

-

Synthesis-Specific Impurities: The melting point of a compound is highly sensitive to impurities. Different synthetic routes may result in varying impurity profiles, making a standardized melting point difficult to establish without a universally adopted purification protocol.

-

Thermal Instability: Some substituted benzaldehydes can be susceptible to decomposition or polymerization at elevated temperatures, which can complicate the determination of a sharp melting point.

It is imperative for researchers working with this compound to perform their own melting point determination as part of their initial characterization.

Differentiating from Structurally Related Compounds

The persistent misidentification in searches with the closely related but distinct compound, 2-Amino-3,5-dibromobenzaldehyde (CAS Number: 50910-55-9) , highlights the critical importance of precise chemical nomenclature and CAS number verification. The properties of this di-brominated analog are well-documented and are summarized below for comparative purposes.

Table 2: Physicochemical Properties of 2-Amino-3,5-dibromobenzaldehyde

| Property | Value | Source |

| Melting Point | 130-135 °C | |

| Molecular Formula | C7H5Br2NO | |

| Molecular Weight | 278.93 g/mol | N/A |

Another related compound for which data is available is 2-Amino-3-bromo-5-methylbenzoic acid (CAS Number: 13091-43-5) . While not an aldehyde, its melting point provides some context for the thermal behavior of a similarly substituted benzene ring.

Table 3: Physicochemical Properties of 2-Amino-3-bromo-5-methylbenzoic acid

| Property | Value | Source |

| Melting Point | 204-208 °C (lit.) | [2] |

| Molecular Formula | C8H8BrNO2 | N/A |

| Molecular Weight | 230.06 g/mol | [2] |

The significant difference in the melting points of these related compounds underscores that direct extrapolation of thermal properties is not a reliable practice.

Recommended Experimental Protocol for Melting Point Determination

Given the absence of a reported melting point for 2-Amino-3-bromo-5-methylbenzaldehyde, the following is a recommended, self-validating protocol for its accurate determination. This protocol is designed to ensure trustworthiness and reproducibility.

Objective: To determine the melting point range of a sample of 2-Amino-3-bromo-5-methylbenzaldehyde using the capillary method.

Materials:

-

Sample of 2-Amino-3-bromo-5-methylbenzaldehyde (purity >95% recommended)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Certified melting point standards (e.g., naphthalene, benzoic acid) for calibration

Workflow for Accurate Melting Point Determination:

Caption: Workflow for precise melting point determination.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate the melting point apparatus using at least two certified standards that bracket the expected melting point of the sample. This step is crucial for establishing the trustworthiness of the measurements.

-

-

Sample Preparation:

-

Ensure the sample of 2-Amino-3-bromo-5-methylbenzaldehyde is completely dry. If necessary, dry under vacuum.

-

Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle. This ensures uniform heat transfer within the capillary.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down.

-

Repeat until the sample column is approximately 2-3 mm high.

-

-

Determination of Approximate Melting Point:

-

Place the loaded capillary into the heating block of the apparatus.

-

Heat the sample rapidly (e.g., 10-15 °C per minute) and observe to get a rough estimate of the melting temperature.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Insert a new, properly loaded capillary.

-

Heat the sample at a slow, controlled rate of 1-2 °C per minute.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded melting point should be reported as a range from the onset to the completion of melting.

-

-

Repeatability:

-

Repeat the measurement with fresh samples at least two more times. The reported melting point range should be the average of these determinations.

-

Other Available Physicochemical and Safety Information

Table 4: Additional Physicochemical and Handling Information

| Parameter | Value/Information | Source |

| Purity | >95% (typical) | N/A |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Available Analytical Data | NMR, HPLC, LC-MS, UPLC may be available from the supplier. | [1] |

It is strongly recommended to consult the supplier-specific Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Conclusion

This technical guide has established the confirmed chemical identity of 2-Amino-3-bromo-5-methylbenzaldehyde (CAS: 151446-28-5) and highlighted a critical gap in the publicly available data regarding its melting point. The guide provides a robust, scientifically sound protocol for the in-house determination of this important physical property. By differentiating this compound from its structurally similar but distinct analogs, this document serves as a valuable resource for researchers, ensuring the use of accurate data in future scientific endeavors.

References

-

CAS Common Chemistry. Ethyl 3-phenylpropanoate. [Link]

-

TradeIndia. 2 Amino 3-5 Dibromo Benzaldehyde - Quality Industrial Grade Chemical at Attractive Prices. [Link]

-

PubChem. 2-Amino-3,5-dibromobenzaldehyde. [Link]

-

Sagar Life Science. 2-amino-3,5-dibromo benzaldehyde [adba]. [Link]

-

Sandoo Pharma. China 2-Amino-3,5-dibromobenzaldehyde Manufacturers & Suppliers. [Link]

-

ExportersIndia. Buy 2-Amino-3, 5- Dibromo Benzaldehyde at Affordable Price, CAS No: 50910-55-9. [Link]

-

OSTI.gov. Physical Properties of Chemicals in PAC Revision 27 Listing. [Link]

-

Lucent Drugs. 2-Amino-3, 5-Dibromo Benzaldehyde. [Link]

-

CALCULLA. Table of melting points of substances. [Link]

-

Periodic-table.com. Melting point. [Link]

Sources

A Comprehensive Technical Guide to 2-Amino-3-bromo-5-methylbenzaldehyde for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of 2-Amino-3-bromo-5-methylbenzaldehyde, a substituted aromatic aldehyde with significant potential in synthetic chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a foundational understanding of the compound's sourcing, synthesis, and potential applications, empowering researchers to make informed decisions in their experimental designs.

Introduction and Physicochemical Properties

2-Amino-3-bromo-5-methylbenzaldehyde (CAS No. 151446-28-5) is a specialized chemical intermediate.[1][2] Its structure, featuring an aldehyde, a primary amine, a bromine atom, and a methyl group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable reagent in the fields of medicinal chemistry and materials science.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 151446-28-5 | [1][2] |

| Molecular Formula | C8H8BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Purity | Typically ≥95% | [2] |

| Storage | 0-8°C, Sealed in dry conditions | [1] |

Commercial Availability and Pricing

While not as commonly stocked as some of its analogs like 2-Amino-3,5-dibromobenzaldehyde, 2-Amino-3-bromo-5-methylbenzaldehyde is available from specialized chemical suppliers. The limited number of off-the-shelf suppliers suggests that it is often synthesized on demand for specific research and development purposes.

Identified Suppliers:

| Supplier | Location | Purity/Specification | Pricing |

| BLD Pharm | China | --- | Inquiry |

| Shiya Biopharm | China | 95% | Inquiry |

Pricing for 2-Amino-3-bromo-5-methylbenzaldehyde is typically provided upon request and is subject to the quantity and purity required. For large-scale or GMP-grade manufacturing, direct consultation with the supplier is necessary to establish a stable supply chain.

Synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde: A Proposed Methodology

Due to the limited specific literature on the synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde, a robust and logical synthetic route can be extrapolated from the well-documented synthesis of its close analog, 2-Amino-3,5-dibromobenzaldehyde. The following proposed synthesis starts from the readily available 2-Amino-5-methylbenzaldehyde and involves a regioselective bromination.

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of 2-Amino-5-methylbenzaldehyde. The amino group is a strong activating group and ortho-, para-directing. In this case, the position ortho to the amino group and meta to the aldehyde is the most likely site for electrophilic substitution.

Caption: Proposed synthetic route for 2-Amino-3-bromo-5-methylbenzaldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the bromination of substituted anilines and should be optimized for the specific substrate.

Materials:

-

2-Amino-5-methylbenzaldehyde

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-Amino-5-methylbenzaldehyde in glacial acetic acid.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.

-

Neutralization: Carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-3-bromo-5-methylbenzaldehyde.

Potential Applications in Drug Discovery and Materials Science

The unique arrangement of functional groups in 2-Amino-3-bromo-5-methylbenzaldehyde makes it a valuable intermediate for the synthesis of a variety of target molecules. While specific applications of this exact compound are not widely published, its potential can be inferred from the applications of similarly substituted aminobenzaldehydes.

Pharmaceutical Synthesis

Substituted aminobenzaldehydes are key building blocks in the synthesis of various pharmaceuticals.[3] They can undergo a wide range of reactions, including:

-

Schiff Base Formation: The aldehyde can react with primary amines to form imines (Schiff bases), which can be further reduced to secondary amines. This is a common strategy in the synthesis of bioactive molecules.[4]

-

Pictet-Spengler Reaction: The amino group and the aldehyde can participate in intramolecular cyclization reactions to form heterocyclic scaffolds, which are prevalent in many natural products and synthetic drugs.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to build molecular complexity.

The presence of the methyl group can also influence the pharmacokinetic properties of the final drug molecule by affecting its metabolic stability and lipophilicity.

Caption: Potential synthetic applications of 2-Amino-3-bromo-5-methylbenzaldehyde.

Materials Science

In materials science, aminobenzaldehydes can be used as monomers or precursors for the synthesis of functional polymers and dyes.[5] The amino and aldehyde groups can be used to create polymers with specific optical or electronic properties. The bromine atom can be further functionalized to tune the material's characteristics or to attach it to surfaces.

Conclusion

2-Amino-3-bromo-5-methylbenzaldehyde is a chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. While its commercial availability is limited, a reliable synthetic route can be developed based on established chemical principles. The versatility of its functional groups opens up a wide array of possibilities for creating complex molecular architectures. As research in these fields continues to advance, the demand for such specialized building blocks is likely to increase, making a thorough understanding of their properties and synthesis crucial for innovation.

References

-

Patsnap. (2015, December 16). Preparation method of 2-amino-3,5-dibromobenzaldehyde. Eureka. Retrieved from [Link]

- Google Patents. (2013, December 31). CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.

- Feng, D. (2013). Synthesis of 2-Amino-3,5-dibromobenzaldehyde. The Chemical Engineer.

- Google Patents. (n.d.). CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.

-

Surya Life Sciences Ltd. (n.d.). 2-Amino -3, 5- Dibromo Benzaldehyde. Retrieved from [Link]

-

Ontosight AI. (n.d.). Introduction to 4-Aminobenzaldehyde Compound. Retrieved from [Link]

-

Sagar Life Science. (n.d.). 2-amino-3,5-dibromo benzaldehyde [adba]. Retrieved from [Link]

-

Cartel International. (n.d.). 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter. Retrieved from [Link]

-

Quality Industrial Grade Chemical at Attractive Prices. (n.d.). 2 Amino 3-5 Dibromo Benzaldehyde. Retrieved from [Link]

-

The Pre-Collegiate Global Health Review. (2021, April 23). 4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde. Retrieved from [Link]

- Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.

- Hoover, J. M., & Stahl, S. S. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.

-

Lucent Drugs. (n.d.). 2-Amino-3, 5-Dibromo Benzaldehyde. Retrieved from [Link]

-

The Chemical Versatility of 4-Aminobenzaldehyde in Organic Synthesis. (2026, February 14). Retrieved from [Link]

- Adegoke, O. A. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 17.

- Google Patents. (n.d.). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.

-

Academia.edu. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

Sources

Introduction: The 2-Aminobenzaldehyde Scaffold as a Privileged Synthon

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of Substituted 2-Aminobenzaldehyde Derivatives

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with substituted 2-aminobenzaldehydes. While focusing on the core chemistry relevant to the 2-Amino-3-bromo-5-methylbenzaldehyde scaffold, this document draws upon established, field-proven methodologies for closely related and more extensively documented analogues, such as 2-amino-5-bromobenzaldehyde and 2-amino-3,5-dibromobenzaldehyde. The principles, protocols, and applications detailed herein are directly translatable and provide a robust framework for the synthesis and derivatization of this versatile class of chemical building blocks.

Substituted 2-aminobenzaldehydes are a cornerstone in synthetic organic and medicinal chemistry. The strategic placement of an amino group and an aldehyde group ortho to each other on a benzene ring creates a powerful synthon capable of undergoing a wide array of chemical transformations. This unique arrangement facilitates the construction of complex heterocyclic systems, which are prevalent in pharmacologically active compounds and functional materials.

The presence of additional substituents, such as halogens (bromo, chloro) and alkyl groups (methyl), on the aromatic ring further modulates the electronic properties and steric environment of the molecule. This allows for fine-tuning of reactivity and provides specific vectors for building molecular diversity. For instance, the bromine atoms can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

This guide will elucidate the fundamental chemistry of this scaffold, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of the core and its key derivatives, primarily focusing on Schiff bases and quinazolines.

Synthesis of the Substituted 2-Aminobenzaldehyde Core

The preparation of the core 2-aminobenzaldehyde structure is a critical first step. Methodologies often begin with either the corresponding substituted benzoic acid or a nitrobenzaldehyde precursor. The choice of starting material and synthetic route depends on commercial availability and the desired substitution pattern.

A highly reliable and well-documented method involves the selective oxidation of a 2-aminobenzyl alcohol, which is itself derived from the reduction of a 2-aminobenzoic acid. This two-step process avoids harsh conditions that could lead to self-condensation of the 2-aminobenzaldehyde product.

Another common approach is the reduction of a 2-nitrobenzaldehyde. Catalytic hydrogenation or reduction using metals like iron powder in an acidic medium are effective methods.[1][2] For halogenated derivatives, this can be followed by a one-pot bromination step to yield compounds like 2-amino-3,5-dibromobenzaldehyde.[1][3]

Logical Workflow: From Precursor to Application

The following diagram illustrates the typical synthetic progression from a commercially available precursor to the core 2-aminobenzaldehyde scaffold and its subsequent transformation into high-value derivatives.

Caption: General experimental workflow for synthesis and screening.

Key Synthetic Transformations and Derivatives

The dual functionality of the 2-aminobenzaldehyde scaffold is the key to its synthetic utility. The aldehyde provides an electrophilic site for nucleophilic attack, while the amino group acts as a nucleophile.

Schiff Base (Imine) Formation

The reaction between the aldehyde group and a primary amine is one of the most fundamental and efficient transformations, yielding a Schiff base (or imine).[4][5] This condensation reaction typically proceeds under mild conditions, often catalyzed by a small amount of acid.[6]

The resulting Schiff bases are not merely synthetic intermediates; they are a class of compounds with significant biological activities and are widely used as ligands for forming metal complexes.[7]

Mechanism: Acid-Catalyzed Schiff Base Formation

The reaction proceeds via a two-stage mechanism: formation of a carbinolamine intermediate followed by dehydration to the imine. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the primary amine.

Sources

- 1. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 4. mediresonline.org [mediresonline.org]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New tetradentate Schiff bases of 2-amino-3,5-dibromobenzaldehyde with aliphatic diamines and their metal complexes: synthesis, characterization and thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between 2-Amino-3-bromo-5-methylbenzaldehyde and 2-Amino-5-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry and pharmaceutical development, substituted benzaldehydes are fundamental building blocks. Their utility is defined by the nature and position of substituents on the aromatic ring, which dictate reactivity, stereochemistry, and potential for elaboration into complex molecular architectures. This guide provides a detailed comparative analysis of two structurally related benzaldehydes: 2-Amino-5-methylbenzaldehyde and its brominated analogue, 2-Amino-3-bromo-5-methylbenzaldehyde. The introduction of a single bromine atom at the C-3 position dramatically alters the molecule's physicochemical properties, synthetic accessibility, and subsequent chemical behavior. We will explore the nuanced yet profound impact of this halogenation on electronic and steric profiles, reactivity of the key functional groups, and strategic applications in medicinal chemistry and materials science.

Introduction: A Tale of Two Intermediates

At first glance, 2-Amino-5-methylbenzaldehyde and 2-Amino-3-bromo-5-methylbenzaldehyde share a common structural scaffold: a benzaldehyde core functionalized with an activating amino group and a methyl group. 2-Amino-5-methylbenzaldehyde serves as a straightforward aromatic building block, valued for the reactivity of its amino and aldehyde moieties.

The strategic addition of a bromine atom to the 3-position, creating 2-Amino-3-bromo-5-methylbenzaldehyde, transforms this simple precursor into a highly versatile and powerful intermediate. This halogen atom is not merely a passive substituent; it introduces significant electronic and steric changes and provides a reactive "handle" for advanced synthetic transformations, such as cross-coupling reactions. Understanding the fundamental differences stemming from this single atomic change is crucial for chemists aiming to design efficient synthetic routes and develop novel molecular entities.

Molecular Structure and Physicochemical Properties

The most immediate distinction between the two compounds is their elemental composition and resulting molecular weight. The presence of bromine in 2-Amino-3-bromo-5-methylbenzaldehyde also influences its polarity, crystal packing, and melting point.

Visual Comparison of Chemical Structures

Caption: Chemical structures of the two benzaldehyde derivatives.

Table 1: Comparative Physicochemical Data

| Property | 2-Amino-5-methylbenzaldehyde | 2-Amino-3-bromo-5-methylbenzaldehyde |

| CAS Number | 109467-00-7[1] | Not readily available |

| Molecular Formula | C₈H₉NO[1] | C₈H₈BrNO |

| Molecular Weight | 135.17 g/mol [1] | 214.06 g/mol |

| Appearance | Yellow Solid[1] | Pale yellow to brown solid (predicted) |

| Purity | Typically ≥95%[1] | Typically ≥97% (for related compounds) |

| Storage Temperature | 0°C[1] | Room temperature (predicted) |

Note: Data for 2-Amino-3-bromo-5-methylbenzaldehyde is based on theoretical values and data from structurally similar compounds due to its relative scarcity in commercial databases.

Synthesis and Manufacturing Considerations

The synthetic routes to these compounds reflect their structural differences. The synthesis of the non-brominated analog is more direct, while the preparation of the brominated derivative requires a carefully controlled halogenation step.

3.1. Synthesis of 2-Amino-5-methylbenzaldehyde

A common approach involves the selective reduction of the corresponding nitro-substituted precursor, 2-Nitro-5-methylbenzaldehyde. This reduction is typically achieved using methods that are chemoselective for the nitro group while preserving the aldehyde functionality.

3.2. Synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde

The synthesis of this compound generally begins with 2-Amino-5-methylbenzaldehyde. The key challenge is the regioselective introduction of the bromine atom. The amino group is a powerful ortho-, para-directing group. Since the para-position is blocked by the methyl group, bromination is directed to the ortho-positions (C3 and C5). The aldehyde is a deactivating, meta-directing group. The combined influence favors substitution at the C3 position.

Illustrative Synthetic Workflow

Sources

A Comprehensive Technical Guide to the Storage and Handling of 2-Amino-3-bromo-5-methylbenzaldehyde Powder

Introduction

2-Amino-3-bromo-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other complex molecular architectures. The trifunctional nature of this molecule—possessing an amine, a bromine, and an aldehyde group—offers a rich platform for diverse chemical transformations. However, these same functional groups render the compound susceptible to degradation if not stored and handled with the requisite scientific rigor.

The integrity of starting materials is paramount in research and drug development. Impurities arising from improper storage can lead to inconsistent reaction outcomes, complicate purification processes, and ultimately compromise the validity of experimental data. This guide provides a deep, technically-grounded framework for the optimal storage and handling of 2-Amino-3-bromo-5-methylbenzaldehyde powder. It is designed for researchers, scientists, and drug development professionals who rely on the chemical fidelity of their reagents.

A Note on Sourcing Data: Specific stability and storage data for 2-Amino-3-bromo-5-methylbenzaldehyde is not extensively published. Therefore, this guide leverages data from the closely related and structurally similar compound, 2-Amino-3,5-dibromobenzaldehyde, as a reliable proxy. The fundamental principles governing the stability of the key functional groups (aromatic amine and benzaldehyde) are directly applicable.

Chemical & Physical Profile: Understanding the Molecule

A foundational understanding of the compound's properties is essential for designing an effective storage strategy. The key functional groups—the aldehyde, the aromatic amine, and the bromo substituent—each contribute to its reactivity profile.

-

Aldehyde Group (-CHO): This is the most reactive site and is highly susceptible to oxidation, which converts the aldehyde to a carboxylic acid. This is the primary degradation pathway of concern.

-

Amino Group (-NH2): Aromatic amines can be sensitive to light and air, potentially leading to coloration over time through oxidative processes.

-

Bromo Group (-Br): While generally stable, the presence of a halogen can influence the electronic properties of the aromatic ring.

Table 1: Physicochemical Properties of 2-Amino-3,5-dibromobenzaldehyde (Proxy Compound)

| Property | Value | Source |

|---|---|---|

| CAS Number | 50910-55-9 | [1] |

| Molecular Formula | C₇H₅Br₂NO | [1][2] |

| Molecular Weight | 278.93 g/mol | [1][2] |

| Appearance | White to pale yellow or green crystalline powder | [2][3] |

| Melting Point | 130-135 °C | [3] |

| Purity | Typically ≥97% |[4] |

Core Storage Recommendations: A Multi-Factor Approach

Effective storage is a multi-faceted strategy that mitigates exposure to environmental factors that can initiate degradation. The following conditions are recommended to ensure the long-term stability and purity of 2-Amino-3-bromo-5-methylbenzaldehyde powder.

Temperature: The compound is stable at room temperature under proper conditions.[2][5][6] Storage in a cool, dry area is consistently recommended.[3][4] Elevated temperatures can accelerate oxidative degradation and other undesirable reactions.[7] Therefore, a controlled room temperature environment is ideal. For long-term archival storage, refrigeration (e.g., 4°C) can be considered to further minimize degradation kinetics, provided the container is sealed airtight to prevent condensation upon removal.[8]

Atmosphere & Humidity: This is arguably the most critical factor. Aldehydes are highly susceptible to oxidation by atmospheric oxygen.[8][9] Furthermore, the compound should be protected from moisture.[2]

-

Primary Recommendation: Store in a tightly sealed container to minimize air exposure.[2][3][4]

-

Best Practice for High-Purity Applications: For sensitive applications or long-term storage, the powder should be stored under an inert atmosphere. This involves blanketing the compound with a dry, inert gas such as argon or nitrogen before sealing the container.

Light Sensitivity: Aromatic aldehydes and amines can be sensitive to light, particularly UV radiation, which can catalyze oxidative processes.[7][9]

-

Recommendation: Always store the compound in amber glass vials or other opaque containers to protect it from light.[9]

Table 2: Summary of Recommended Storage Conditions

| Parameter | Standard Storage | High-Purity / Long-Term Storage | Rationale |

|---|---|---|---|

| Temperature | Controlled Room Temperature (20-25°C) | 4°C (Refrigerated) | Minimizes reaction kinetics.[7][8] |

| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) blanket | Prevents oxidation of the aldehyde group.[8][9] |

| Humidity | Dry environment | Dessicant may be used in secondary containment | Prevents hydrolysis and other moisture-related degradation.[2] |

| Light | Amber or opaque container | Stored in the dark | Prevents light-catalyzed degradation.[7][9] |

| Container | Tightly sealed glass bottle | Screw-cap vial with a PTFE-lined septum | Ensures an inert and impermeable seal. |

Understanding Chemical Instability & Degradation

The "why" behind storage protocols is rooted in the chemical reactivity of the molecule's functional groups. Understanding these potential degradation pathways reinforces the importance of proper handling.

Primary Degradation Pathway: Oxidation of the Aldehyde The most probable degradation route is the oxidation of the benzaldehyde moiety to the corresponding benzoic acid. This reaction is facilitated by oxygen, light, and potentially trace metal impurities. The resulting carboxylic acid impurity can interfere with subsequent reactions where the aldehyde's reactivity is required.

Other Potential Pathways:

-

Polymerization: While less common for aromatic aldehydes compared to aliphatic ones, the presence of acidic or basic impurities can sometimes catalyze polymerization or self-condensation reactions.[10]

-

Photodegradation: UV light can provide the activation energy for a variety of unwanted side reactions, including oxidation and the formation of colored impurities.[7]

Diagram 1: Primary Degradation Pathway of 2-Amino-3-bromo-5-methylbenzaldehyde A simplified representation of the oxidation of the aldehyde functional group.

Experimental Protocol: Handling and Aliquotting